molecular formula C9H12O2 B099332 (R)-(-)-2-Methoxy-2-phenylethanol CAS No. 17628-72-7

(R)-(-)-2-Methoxy-2-phenylethanol

Cat. No.: B099332
CAS No.: 17628-72-7
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-VIFPVBQESA-N
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Description

®-(-)-2-Methoxy-2-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry. It is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-2-Methoxy-2-phenylethanol can be synthesized through several methods. One common synthetic route involves the reduction of ®-(-)-2-methoxy-2-phenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, ®-(-)-2-Methoxy-2-phenylethanol can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Methoxy-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-(-)-2-methoxy-2-phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to ®-(-)-2-methoxy-2-phenylethanol using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: ®-(-)-2-methoxy-2-phenylacetic acid.

    Reduction: ®-(-)-2-Methoxy-2-phenylethanol.

    Substitution: Products depend on the nucleophile used, such as ®-(-)-2-chloro-2-phenylethanol when using a chloride nucleophile.

Scientific Research Applications

®-(-)-2-Methoxy-2-phenylethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism by which ®-(-)-2-Methoxy-2-phenylethanol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Methoxy-2-phenylethanol: The enantiomer of ®-(-)-2-Methoxy-2-phenylethanol, which has similar chemical properties but different optical activity.

    2-Methoxy-2-phenylethanol: The racemic mixture containing both ®- and (S)-enantiomers.

    2-Phenylethanol: A structurally similar compound lacking the methoxy group.

Uniqueness

®-(-)-2-Methoxy-2-phenylethanol is unique due to its chiral nature and specific optical activity. This makes it valuable in applications requiring enantiomerically pure compounds, such as in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426194
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17628-72-7
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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